![molecular formula C13H18N2O2 B1446484 tert-Butyl indolin-3-ylcarbamate CAS No. 1086392-28-0](/img/structure/B1446484.png)
tert-Butyl indolin-3-ylcarbamate
Overview
Description
Scientific Research Applications
Organic Optoelectronic Materials
tert-Butyl indolin-3-ylcarbamate: derivatives are utilized in the development of organic optoelectronic materials due to their unique photophysical properties. These compounds are integral in creating molecular building blocks for organic light-emitting diodes (OLEDs) and solar cells, where their ability to undergo excited-state dynamics is crucial .
Medicinal Chemistry
In medicinal chemistry, tert-Butyl indolin-3-ylcarbamate plays a role as a precursor in synthesizing biologically active compounds. Indole derivatives, which can be synthesized from this compound, have shown a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties .
Organic Synthesis
This compound is also significant in organic synthesis, particularly in the synthesis of carbamates. Carbamates are valuable intermediates in the production of pharmaceuticals and agrochemicals. The tert-butyl group in these compounds often serves as a protective group due to its steric bulk and ease of deprotection .
Industrial Applications
In industrial applications, tert-Butyl indolin-3-ylcarbamate derivatives are used in the synthesis of polymers such as methacrylates. These polymers have a wide range of applications, including coatings, adhesives, and sealants due to their desirable mechanical properties .
Environmental Science
Environmental science benefits from the study of tert-butyl compounds in understanding biodegradation pathways. These studies are essential for assessing the environmental impact of chemical spills and for developing bioremediation strategies .
Analytical Chemistry
Lastly, in analytical chemistry, tert-Butyl indolin-3-ylcarbamate and its derivatives are used as standards and reagents. Their stability and reactivity make them suitable for use in various analytical methods to quantify or identify other substances .
Safety and Hazards
The safety information for “tert-Butyl indolin-3-ylcarbamate” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLKLTBWOBSTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl indolin-3-ylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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